N-ETHYL-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N-ETHYL-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the condensation of 1-ethyl-3-methyl-1H-pyrazole with an appropriate benzenesulfonyl chloride derivative under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-ETHYL-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism by which N-ETHYL-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide
- N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide
Uniqueness
N-ETHYL-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both the ethyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity compared to similar compounds .
Properties
IUPAC Name |
N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-4-17-10-13(12(3)16-17)11-18(5-2)24(22,23)15-8-6-7-14(9-15)19(20)21/h6-10H,4-5,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYLZWAQFCTJKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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